molecular formula C10H15N3O6 B15280341 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-4(1H)-one

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-4(1H)-one

Cat. No.: B15280341
M. Wt: 273.24 g/mol
InChI Key: BIKCGDMOTNTZTG-QMTIVRBISA-N
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Description

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-4(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with amino, methoxy, and tetrahydrofuran groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the tetrahydrofuran moiety through glycosylation reactions. The final steps involve the selective introduction of amino and methoxy groups under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the tetrahydrofuran moiety.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-4(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxypyrimidin-4(1H)-one
  • 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-ethoxypyrimidin-4(1H)-one

Uniqueness

The uniqueness of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-4(1H)-one lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-methoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H15N3O6/c1-18-9-4(8(17)12-10(11)13-9)7-6(16)5(15)3(2-14)19-7/h3,5-7,14-16H,2H2,1H3,(H3,11,12,13,17)/t3-,5-,6-,7+/m1/s1

InChI Key

BIKCGDMOTNTZTG-QMTIVRBISA-N

Isomeric SMILES

COC1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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